molecular formula C13H13N5O2S B5378920 N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5378920
M. Wt: 303.34 g/mol
InChI Key: FTOUMKCHQMXAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that features a triazolopyrimidine core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis process. This method is advantageous due to its eco-friendly nature, broad substrate scope, and good functional group tolerance, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of nitro groups yields amines.

Scientific Research Applications

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
  • 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
  • 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol

Uniqueness

N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, such as the propyl group at the 5-position and the thiophene-2-carboxamide moiety. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-2-4-8-7-10(19)18-13(14-8)16-12(17-18)15-11(20)9-5-3-6-21-9/h3,5-7H,2,4H2,1H3,(H2,14,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOUMKCHQMXAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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